molecular formula C16H19N3O4S B5461405 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid

4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B5461405
M. Wt: 349.4 g/mol
InChI Key: XHAOZQNTMFVFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid, also known as SMT19969, is a small molecule compound that has shown promising results in preclinical studies as a potential treatment for gastrointestinal infections caused by Clostridium difficile.

Mechanism of Action

4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid works by inhibiting the function of the bacterial enzyme alanine racemase, which is essential for the synthesis of the bacterial cell wall. By blocking this enzyme, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid prevents the bacteria from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In addition, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is its specificity for alanine racemase, which makes it a promising candidate for the treatment of bacterial infections. However, one limitation of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.

Future Directions

For research on 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid include clinical trials to evaluate its safety and efficacy in humans, as well as investigations into its potential use in combination with other antibiotics for the treatment of bacterial infections. In addition, further research is needed to determine the optimal dosing and administration schedule for 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps, including the reaction of piperidine with 4-methylbenzenesulfonyl chloride to form the sulfonylated piperidine intermediate, which is then reacted with imidazole-1-carboxylic acid to yield the final product.

Scientific Research Applications

4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been extensively studied in preclinical models of Clostridium difficile infection, where it has been shown to be effective in reducing bacterial burden and improving clinical outcomes. In addition, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has also been investigated for its potential use in other bacterial infections, including those caused by multidrug-resistant organisms.

properties

IUPAC Name

4-imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-13-2-4-14(5-3-13)24(22,23)19-9-6-16(7-10-19,15(20)21)18-11-8-17-12-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOZQNTMFVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.